molecular formula C10H11NO2 B7964887 2-(1-Aminocyclopropyl)benzoic acid

2-(1-Aminocyclopropyl)benzoic acid

Cat. No.: B7964887
M. Wt: 177.20 g/mol
InChI Key: HPPLBHSYBGJNCQ-UHFFFAOYSA-N
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Description

Significance of Cyclopropane-Constrained Amino Acid Derivatives in Organic Chemistry

Cyclopropane-containing amino acid derivatives are of considerable interest in organic chemistry and medicinal chemistry. The inherent strain of the cyclopropane (B1198618) ring imparts conformational rigidity to the amino acid structure. acs.org This conformational constraint is a valuable tool for chemists, as it allows for the design of molecules with fixed side-chain orientations. acs.org The incorporation of such rigidified amino acids into peptides can significantly influence their secondary structure and metabolic stability. nih.gov

The precise directional control offered by chiral, substituted cyclopropane amino acid derivatives is a feature that distinguishes them from other peptidomimetics. nih.gov This has led to their exploration as building blocks for creating conformationally restricted peptides and other bioactive compounds. acs.orgnih.gov The synthesis of these unique amino acids, particularly in their optically active forms, has been an area of active research, with various methods being developed to access these valuable building blocks. acs.orgnih.gov

Overview of Functionalized Benzoic Acid Scaffolds in Advanced Chemical Systems

Benzoic acid and its derivatives are fundamental structural motifs found in a vast array of natural products and synthetic molecules, including many pharmaceutical drugs. ontosight.airesearchgate.net The carboxylic acid group of benzoic acid can act as a directing group in chemical reactions, enabling the selective functionalization of the aromatic ring. researchgate.netnih.gov This allows for the introduction of various substituents at different positions on the benzene (B151609) ring, leading to a diverse range of chemical properties and biological activities. nih.gov

Functionalized benzoic acid scaffolds are recognized as important "building blocks" in the pharmaceutical industry. nih.gov Their ability to participate in hydrogen bonding and other intermolecular interactions makes them key components in the design of enzyme inhibitors and receptor ligands. ontosight.ai For instance, derivatives of benzoic acid have been investigated for their potential to inhibit enzymes like carbonic anhydrase and for their antimicrobial and anti-inflammatory properties. ontosight.ainih.gov The versatility of the benzoic acid scaffold, combined with the ability to introduce a wide array of functional groups, makes it a privileged structure in the development of advanced chemical systems. nih.govnih.govontosight.ai

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
4-(1-Aminocyclopropyl)benzoic acidC10H11NO2177.20Isomer of the title compound with the aminocyclopropyl group at the para position. nih.gov
2-Aminobenzoic acid (Anthranilic acid)C7H7NO2137.14A precursor and related structure, lacking the cyclopropane ring. ymdb.canist.gov
Fmoc-2-aminobenzoic acidC22H17NO4359.38An N-protected derivative used in peptide synthesis. chemicalbook.com
2-((Carboxymethyl)amino)benzoic acidC9H9NO4195.17A derivative with a different amino acid side chain. medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminocyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(5-6-10)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPLBHSYBGJNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Aminocyclopropyl Benzoic Acid and Its Analogs

Stereoselective Synthesis Strategies for Cyclopropane-Containing Amino Acid Carboxylates

The cyclopropane (B1198618) ring's inherent strain and defined stereochemical features make it a valuable component in designing conformationally restricted amino acid analogs. The synthesis of such structures, particularly those with quaternary centers like the one in 2-(1-aminocyclopropyl)benzoic acid, demands sophisticated stereoselective approaches.

Enantioselective Approaches to the this compound Core

Achieving high enantioselectivity in the synthesis of the this compound core is paramount for its potential applications. A common strategy involves the asymmetric cyclopropanation of a suitable olefin precursor. Rhodium-catalyzed reactions of diazo compounds with alkenes are a powerful tool for this purpose. nih.gov For instance, the reaction of an electron-deficient alkene with an aryldiazoacetate in the presence of a chiral rhodium catalyst can yield cyclopropanes with high enantiomeric excess (ee). nih.gov

While a direct enantioselective synthesis of this compound is not extensively detailed in the literature, analogous transformations provide a clear blueprint. A plausible route could involve the rhodium-catalyzed asymmetric cyclopropanation of a protected 2-vinylbenzoic acid derivative with a protected aminodiazoacetate. The choice of the chiral ligand on the rhodium catalyst is crucial for inducing high enantioselectivity.

Table 1: Examples of Chiral Rhodium Catalysts for Enantioselective Cyclopropanation

CatalystLigand TypeTypical Enantiomeric Excess (% ee)Reference
Rh₂(S-PTTL)₄Phthalimido-protected amino acid27-74% nih.gov
Rh₂(S-TCPTAD)₄Adamantylglycine-derivedup to 98% nih.gov
Rh₂(OBz)₄Achiral (for comparative studies)N/A nih.gov

This table presents data for analogous cyclopropanation reactions and not the specific synthesis of this compound.

Diastereoselective Control in Cyclopropane Ring Formation and Functionalization

When the cyclopropane ring is formed, or subsequently functionalized, controlling the relative stereochemistry of the substituents is critical. In the context of this compound analogs, this pertains to the orientation of the amino and carboxyl groups relative to the benzoic acid moiety.

One method for achieving diastereoselectivity is through the cyclopropanation of a chiral, non-racemic alkene. The existing stereocenter on the alkene can direct the approach of the carbene, leading to the preferential formation of one diastereomer. Alternatively, diastereoselectivity can be achieved in the cyclopropanation of an achiral alkene using a chiral catalyst, where the catalyst-substrate complex favors a transition state leading to a specific diastereomer.

Addition-elimination reactions have also been explored for the diastereoselective construction of 1-amino-1-cyclopropanecarboxylic acid (ACPC) derivatives. jlu.edu.cn For example, the reaction of cyclo(NAc-L-Val-NAc-Gly) with methyl α-bromoacrylate has been shown to produce the desired cyclopropane product, with the stereochemistry being influenced by the chiral auxiliary. jlu.edu.cn

Application of Asymmetric Catalysis in Aminocyclopropylbenzoic Acid Synthesis

Asymmetric catalysis is the cornerstone of modern stereoselective synthesis. For the preparation of this compound, transition metal catalysts, particularly those of rhodium, copper, and palladium, play a pivotal role. Chiral rhodium complexes, as mentioned earlier, are highly effective for asymmetric cyclopropanation. nih.gov

Computational studies suggest that in rhodium-catalyzed cyclopropanations of electron-deficient olefins, a weak interaction between the carbene and the substrate's carbonyl group facilitates the reaction, which then proceeds through a concerted, asynchronous pathway. nih.gov The design of the chiral ligand is therefore critical in creating a chiral pocket that dictates the facial selectivity of the carbene addition to the alkene.

Beyond cyclopropanation, asymmetric catalysis can be employed in the synthesis of precursors. For example, the asymmetric synthesis of a chiral γ-butyrolactone can be a stepping stone to enantiopure cyclopropyl (B3062369) esters through a base-promoted carbocyclisation of an epoxyvalerate intermediate. uliege.be

Chemical Transformations in the Construction of the this compound Scaffold

The assembly of the final this compound molecule involves the strategic formation of the key C-C bond between the cyclopropane ring and the benzene (B151609) ring, as well as the introduction and protection of the amino and carboxylic acid functionalities.

Regioselective Functionalization of the Benzoic Acid Moiety

The introduction of the 1-aminocyclopropyl group at the ortho position of benzoic acid requires a regioselective C-H functionalization or a directed coupling reaction. A plausible approach involves the use of a 2-halobenzoic acid derivative as a precursor. For example, a Suzuki-Miyaura or a similar cross-coupling reaction between a 2-bromobenzoic acid ester and a 1-amino-1-(boronic acid)cyclopropane derivative (with appropriate protection) could forge the C-C bond.

Another strategy is the direct ortho-C-H functionalization of benzoic acid. While direct cyclopropylation is challenging, related transformations offer a proof of principle. For instance, the synthesis of 2-(2-aminoethyl)benzoic acid derivatives has been achieved from indanone, which involves the formation of a cyclic intermediate that is subsequently opened to reveal the desired substitution pattern. nih.gov

Table 2: Synthetic Routes to Substituted Benzoic Acids

Starting MaterialKey TransformationProductReference
IndanoneReaction with NaN₃, followed by ring opening2-(2-Aminoethyl)benzoic acid nih.gov
N-Benzylidene anthranilic acidsDiazotizationN-[alpha-(phenylazo) benzylidene] anthranilic acids researchgate.net
2-Nitrobenzoic acidEsterification, then reaction with hydrazine (B178648) hydrate2-Nitrobenzohydrazide google.com

This table illustrates general methods for synthesizing substituted benzoic acids that could be adapted for the target molecule.

Strategic Modifications of the Aminocyclopropyl Unit

Once the this compound scaffold is assembled, further modifications of the aminocyclopropyl unit can be undertaken to create a library of analogs. These modifications can be crucial for modulating the compound's properties.

The amino group can be readily derivatized through standard N-acylation or N-alkylation reactions. For instance, treatment with an acyl chloride or an alkyl halide in the presence of a base would yield the corresponding N-acyl or N-alkyl derivatives.

Modifications to the cyclopropane ring itself are more challenging but can be envisioned through several routes. For example, if the cyclopropane ring is introduced via a precursor containing other functional groups, these can be manipulated at a later stage. A patent describes the synthesis of 1-hydroxycyclopropanecarboxylic acid from 1-aminocyclopropyl formate (B1220265) via diazotization, showcasing a transformation of the amino group to a hydroxyl group. orgsyn.org This suggests that the amino group in the target molecule could potentially be converted to other functionalities.

Furthermore, the synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile demonstrates a classic approach to forming the cyclopropane ring, which could be adapted to create precursors with handles for further modification. orgsyn.org The synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane (B42909) also provides a versatile intermediate for further synthetic elaboration.

Protecting Group Strategies in the Synthesis of this compound

Commonly, the amino group is protected as a carbamate (B1207046), with tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) being the most prevalent choices. nih.govresearchgate.net The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions and is readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uknih.gov The Fmoc group, on the other hand, is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate and is cleaved under mild basic conditions, often with a solution of piperidine (B6355638) in an organic solvent. nih.govbiosynth.com This difference in cleavage conditions makes the Boc and Fmoc groups orthogonally compatible with many protecting groups used for carboxylic acids.

For the protection of the carboxylic acid group, esterification is the most common strategy. researchgate.net Simple alkyl esters, such as methyl or ethyl esters, are frequently used and can be synthesized through Fischer esterification using the corresponding alcohol in the presence of an acid catalyst. researchgate.net These esters are typically removed by saponification with a base like sodium hydroxide. researchgate.net Benzyl (B1604629) esters, another viable option, are introduced via reaction with benzyl alcohol and can be deprotected by hydrogenolysis, a mild method that often preserves other functional groups. fishersci.co.uk tert-Butyl esters, formed by reaction with isobutylene (B52900) or tert-butyl alcohol, offer the advantage of being removable under acidic conditions, similar to the Boc group. google.com

The simultaneous protection of both functional groups is a key consideration. For instance, the synthesis of a fully protected building block like N-Boc-2-(1-aminocyclopropyl)benzoic acid methyl ester allows for further manipulations of the molecule. The synthesis of such compounds often starts with a precursor like 2-aminobenzoic acid, where the amino group is first protected, followed by transformations to introduce the aminocyclopropyl moiety and subsequent protection of the newly introduced amino group.

Functional GroupProtecting GroupIntroduction ReagentsDeprotection Conditions
Aminotert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O), baseTrifluoroacetic acid (TFA), Hydrochloric acid (HCl)
Amino9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl, Fmoc-OSuPiperidine in DMF
Carboxylic AcidMethyl EsterMethanol, Acid catalystBase (e.g., NaOH)
Carboxylic AcidBenzyl EsterBenzyl alcohol, Acid catalystHydrogenolysis (H₂, Pd/C)
Carboxylic Acidtert-Butyl EsterIsobutylene, tert-Butyl alcohol, Acid catalystAcid (e.g., TFA)

Reactivity and Mechanistic Investigations of 2 1 Aminocyclopropyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification. libretexts.org This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol, which often serves as the solvent. libretexts.orgyoutube.com The process is an equilibrium reaction, and to favor the formation of the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. youtube.com For instance, the esterification of benzoic acid with ethanol (B145695) in the presence of an acid catalyst yields ethyl benzoate. youtube.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol. libretexts.org

Amide Bond Formation: The direct reaction between a carboxylic acid and an amine to form an amide is generally challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated." Common strategies involve the use of coupling reagents. researchgate.net

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. fishersci.co.uknih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk The efficiency of these coupling reactions can be enhanced by the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For example, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for the amidation of functionalized carboxylic acids. nih.gov Other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are also employed, particularly for more challenging couplings. nih.gov

The table below summarizes common conditions for amide bond formation.

Coupling Reagent SystemTypical SolventAdditivesGeneral Applicability
EDC/HOBtDMF, DCMDIPEA, TEAWidely used for standard amide couplings. fishersci.co.uknih.gov
DCC/DMAPDCM-Effective, but the byproduct dicyclohexylurea can be difficult to remove. researchgate.netnih.gov
HATUDMFDIPEAHighly efficient, often used for difficult or sterically hindered couplings. nih.gov
BOP-ClCH₂Cl₂Et₃NUseful for suppressing racemization in chiral substrates. nih.gov

Reactions of the Aminocyclopropyl Moiety

The primary amino group on the cyclopropane (B1198618) ring is a key site for reactions such as acylation and alkylation. The cyclopropyl (B3062369) ring itself is a strained system, and its chemistry is influenced by this inherent strain.

N-Acylation: The amino group readily undergoes acylation reactions with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. fishersci.co.uk This reaction is fundamental in peptide synthesis and for introducing various functional groups. The Schotten-Baumann reaction conditions, involving an acyl chloride and a base, are a classic example of this transformation. fishersci.co.uk

N-Alkylation: The primary amine can also be alkylated, though direct alkylation with alkyl halides can sometimes lead to over-alkylation. Reductive amination provides a more controlled method for introducing alkyl groups.

The reactivity of the aminocyclopropyl group is central to the biological activity of many related compounds. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene (B1197577), a process catalyzed by ACC oxidase. nih.govnih.gov Furthermore, the amino group of ACC can be malonylated by ACC N-malonyltransferase to form 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC), a biologically inactive conjugate. nih.gov

Intramolecular Interactions and Their Influence on Reactivity Profiles

The spatial proximity of the carboxylic acid and the aminocyclopropyl group in 2-(1-aminocyclopropyl)benzoic acid allows for significant intramolecular interactions that can modulate its conformation and reactivity.

A key interaction is the potential for hydrogen bonding between the carboxylic acid proton and the lone pair of electrons on the amino group, or between the amino protons and the carbonyl oxygen. This can lead to the formation of a stable, cyclic conformation. Such intramolecular hydrogen bonding can influence the acidity of the carboxylic acid and the basicity of the amine.

Elucidation of Reaction Mechanisms via Advanced Chemical Probes and Techniques

Understanding the detailed mechanisms of reactions involving this compound and its derivatives requires a combination of experimental and computational approaches.

Kinetic Isotope Effects (KIEs): KIE studies are powerful for determining the rate-limiting steps of a reaction and for probing the transition state structure. For example, mechanistic studies on 1-aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme that cleaves the cyclopropane ring, have utilized solvent and ¹³C KIEs. nih.gov These studies suggested that the Cα-Cβ bond cleavage is at least partially rate-limiting. nih.gov

Computational Chemistry: Quantum mechanical calculations can provide detailed insights into reaction pathways, transition state geometries, and the energies of intermediates. These computational models are invaluable for interpreting experimental data and for predicting reactivity.

Advanced Chemical Probes: The development of high-quality, selective chemical probes is essential for studying the function of proteins that may interact with derivatives of this compound. nih.gov A well-characterized probe, along with an inactive analogue, allows for the confident attribution of a biological effect to the modulation of a specific target. nih.gov For instance, the development of potent and selective inhibitors for proteins like CDK8/19 has been guided by structural information, leading to probes that can be used to elucidate the biological roles of these kinases. nih.gov

Structural Biology: X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structures of molecules and their complexes with biological macromolecules. nih.govnih.gov Crystal structures of enzymes like ACC oxidase have revealed details of the active site, providing a basis for understanding its catalytic mechanism and for designing inhibitors. nih.gov Similarly, co-crystal structures of inhibitors bound to their protein targets offer a precise map of the binding interactions, guiding further optimization of inhibitor potency and selectivity. nih.gov

The table below lists some advanced techniques and their applications in studying reaction mechanisms.

TechniqueApplicationExample Finding
Kinetic Isotope Effect (KIE) StudiesIdentifying rate-limiting steps and transition state structures.Used in studies of ACC deaminase to show that C-C bond cleavage is partially rate-limiting. nih.gov
X-ray CrystallographyDetermining the 3D structure of molecules and protein-ligand complexes.Revealed the active site structure of ACC oxidase, aiding in mechanistic understanding. nih.gov
NMR SpectroscopyProbing molecular structure, conformation, and dynamics in solution.Used to obtain structural information guiding the development of Mcl-1 inhibitors. nih.gov
Computational ModelingCalculating reaction pathways, energies, and transition states.Complements experimental data to provide a complete picture of reaction mechanisms.

Computational and Theoretical Studies of 2 1 Aminocyclopropyl Benzoic Acid

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

A thorough search of scholarly articles and computational chemistry databases did not yield any specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to investigate the conformational landscape and electronic structure of 2-(1-aminocyclopropyl)benzoic acid. Such studies would be invaluable for determining the most stable three-dimensional arrangements of the molecule, understanding the influence of the cyclopropyl (B3062369) ring and the amino group on the benzoic acid moiety, and calculating properties like molecular orbital energies, electrostatic potential, and charge distribution. At present, no published data on these specific quantum chemical analyses for this compound are available.

Theoretical Analysis of Reaction Pathways and Transition State Geometries

No theoretical studies on the reaction pathways involving this compound have been found in the public domain. Computational analysis in this area would typically involve mapping potential energy surfaces for reactions in which this molecule participates, either as a reactant or a product. This would include the calculation of transition state geometries and their corresponding activation energies, providing a mechanistic understanding at the molecular level. Without such studies, the reactivity of this compound from a theoretical standpoint remains uncharacterized.

In Silico Prediction of Molecular Interactions and Recognition Motifs

A search for in silico studies, such as molecular docking or pharmacophore modeling, specifically involving this compound did not return any relevant research. These computational techniques are crucial for predicting how a molecule might interact with biological targets, such as proteins or nucleic acids. By simulating the binding of the compound to the active site of a receptor, researchers can predict its potential biological activity and identify key interaction motifs. The lack of such in silico predictions for this compound means that its potential as a ligand for any specific biological target has not been computationally assessed and reported.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution-State Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and stereochemistry of 2-(1-Aminocyclopropyl)benzoic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) ring typically appear as complex multiplets in the upfield region due to geminal and vicinal coupling. The protons on the aromatic ring exhibit characteristic splitting patterns in the downfield region, indicative of the substitution pattern. The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons can vary depending on the solvent and concentration, and these protons may undergo exchange with deuterated solvents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the quaternary carbon of the cyclopropyl ring attached to the amino and phenyl groups, the methylene (B1212753) carbons of the cyclopropyl ring, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group. The chemical shifts of these carbons are influenced by the electronic effects of the substituents.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.8-8.0d1HAromatic H
7.2-7.5m3HAromatic H
4.5-5.5 (broad)s2H-NH₂
1.2-1.5m4HCyclopropyl CH₂
11.0-12.0 (broad)s1H-COOH

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
170-175C=O (Carboxylic Acid)
140-145Aromatic C (substituted)
125-135Aromatic CH
120-125Aromatic C (substituted)
50-55Quaternary Cyclopropyl C
15-20Cyclopropyl CH₂

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which provides valuable structural information. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular formula (C₁₀H₁₁NO₂).

The fragmentation of the molecular ion can proceed through several pathways. Common fragmentation patterns for benzoic acid derivatives include the loss of a hydroxyl radical (•OH) to form an acylium ion, or the loss of the entire carboxyl group (•COOH). For this compound, fragmentation of the cyclopropyl ring is also expected. This could involve the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, leading to a series of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/zIonPossible Fragmentation
177[M]⁺Molecular Ion
160[M - OH]⁺Loss of hydroxyl radical
132[M - COOH]⁺Loss of carboxyl group
149[M - C₂H₄]⁺Loss of ethylene from cyclopropyl ring
105[C₇H₅O]⁺Benzoyl cation

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes.

The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is often hydrogen-bonded. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group are found just below 3000 cm⁻¹. Characteristic bands for the cyclopropyl ring itself can also be observed in the fingerprint region.

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, Raman is particularly sensitive to the vibrations of the non-polar parts of the molecule, such as the aromatic ring and the cyclopropyl C-C bonds. The symmetric breathing mode of the benzene (B151609) ring often gives a strong signal in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopy
3300-3500N-H StretchIR, Raman
2500-3300O-H Stretch (Carboxylic Acid)IR
>3000Aromatic C-H StretchIR, Raman
<3000Aliphatic C-H StretchIR, Raman
~1700C=O Stretch (Carboxylic Acid)IR
~1600, ~1450Aromatic C=C StretchIR, Raman
~1000Cyclopropyl Ring BreathingRaman

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for this compound in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.

This technique would confirm the connectivity of the atoms and the geometry of the cyclopropyl and benzoic acid moieties. Crucially, it would also reveal the nature of intermolecular interactions, such as hydrogen bonding. In the solid state, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers. The amino group can also participate in hydrogen bonding, either with the carboxylic acid of a neighboring molecule or with other functional groups, leading to a complex three-dimensional network. Understanding these intermolecular forces is essential for explaining the compound's physical properties, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the benzene ring, a chromophore, is responsible for the compound's UV absorption.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents on the benzene ring. The carboxylic acid and aminocyclopropyl groups, acting as auxochromes, can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and an increase or decrease in the molar absorptivity compared to unsubstituted benzoic acid. The solvent polarity can also affect the position of the absorption bands.

Table 5: Hypothetical UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε)Transition
~230Highπ → π
~275Moderateπ → π

Supramolecular Chemistry and Self Assembly Research

Engineering Hydrogen Bonding Networks Involving 2-(1-Aminocyclopropyl)benzoic Acid

There is no specific research available on the engineering of hydrogen bonding networks involving this compound. However, based on the principles of supramolecular chemistry, one could anticipate the formation of various hydrogen-bonding motifs. For instance, the carboxylic acid moieties could form classic head-to-head dimers, or they could interact with the amino groups to create salt bridges or extended chains. The presence of both a hydrogen bond donor (amine) and a donor/acceptor (carboxylic acid) within the same molecule opens up possibilities for the formation of zwitterions and complex three-dimensional networks. Research on analogous molecules like para-aminobenzoic acid has demonstrated the formation of linear hydrogen-bonded chains. rsc.orgnih.gov The unique steric hindrance of the cyclopropyl (B3062369) group in this compound would likely lead to distinct packing arrangements compared to other aminobenzoic acids.

Integration into Metal-Organic Frameworks and Coordination Architectures

The integration of this compound into metal-organic frameworks (MOFs) is another area lacking specific investigation. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. innovareacademics.in The carboxylic acid group of this compound is a prime candidate for coordinating with metal centers, a common feature in the design of MOFs. innovareacademics.innih.gov Furthermore, the amine functionality could either be left uncoordinated to decorate the pores of the MOF, potentially influencing properties like gas sorption or catalysis, or it could also participate in coordination, leading to more complex network topologies. rsc.org The rigid and angled nature of the aminocyclopropyl substituent would likely influence the resulting framework's geometry and porosity. While the general principles of MOF synthesis using amino- and carboxylate-functionalized ligands are well-established, their application to this specific molecule has not been reported. rsc.orgnih.gov

Strategies for Self-Assembly into Ordered Nanostructures

Similarly, there is no available research on strategies for the self-assembly of this compound into ordered nanostructures. The self-assembly of molecules into well-defined nanoscale architectures is a burgeoning field with applications in materials science and medicine. The amphiphilic nature that could arise from the zwitterionic form of this compound, combined with its potential for directional hydrogen bonding, suggests that it could be a candidate for forming structures like nanotubes, vesicles, or nanofibers under specific conditions. The balance of hydrophilic (amino and carboxyl groups) and hydrophobic (phenyl and cyclopropyl groups) parts of the molecule would be a critical factor in determining the type of nanostructure formed. Research on the self-assembly of other benzoic acid derivatives has shown the formation of various nanostructures driven by hydrogen bonding and π-π stacking interactions.

Derivatization Strategies and Their Academic Research Implications

Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives for Academic Inquiry

The carboxylic acid moiety of 2-(1-Aminocyclopropyl)benzoic acid is a prime target for derivatization, offering a gateway to a diverse array of new chemical entities. Standard organic synthesis methodologies can be readily applied to generate esters and amides, which are fundamental for probing structure-activity relationships (SAR).

The synthesis of esters can be achieved through Fischer esterification, reacting the parent compound with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. nih.gov The resulting esters, with varying alkyl or aryl groups, would allow researchers to investigate the influence of steric bulk and electronics on the molecule's properties.

Similarly, the synthesis of amides can be accomplished by reacting the carboxylic acid with a primary or secondary amine, often activated by a coupling reagent to form an active ester intermediate. nih.govnih.gov One-pot synthesis methods using reagents like thionyl chloride have also been developed for the efficient production of amides from carboxylic acids and amines. nih.gov This approach opens the door to a vast library of amide derivatives with diverse substituents, enabling a fine-tuning of the molecule's characteristics.

Beyond simple esters and amides, other carboxylic acid derivatives could be synthesized for more specialized academic inquiry. For instance, the conversion to acyl halides would provide highly reactive intermediates for further functionalization.

Table 1: Potential Carboxylic Acid Derivatives of this compound and Their Research Implications

Derivative TypePotential Synthesis MethodResearch Implication
Methyl/Ethyl EstersFischer EsterificationBaseline for SAR studies; probe for steric and electronic effects.
Benzyl (B1604629) EstersSteglich Esterification (DCC/DMAP)Introduction of aromatic interactions; potential for prodrug applications.
Primary/Secondary AmidesAmide coupling (EDC/HOBt)Modulation of hydrogen bonding capacity; exploration of receptor interactions.
Acyl HalidesReaction with SOCl₂ or (COCl)₂Highly reactive intermediates for further complex derivatizations.

Preparation of Substituted Aminocyclopropyl Moieties for Structure-Reactivity Studies

The aminocyclopropyl group is another key site for derivatization, offering opportunities to explore the impact of substitution on the molecule's three-dimensional structure and reactivity. N-acylation of the primary amine is a straightforward approach to introduce a variety of functional groups. This can be achieved by reacting the parent compound with acyl chlorides or anhydrides under basic conditions.

The resulting N-acyl derivatives would allow for a systematic investigation of how different substituents on the nitrogen atom influence the compound's biological activity and physical properties. For example, the introduction of bulky groups could probe steric hindrance at a binding site, while the addition of charged or polar groups could alter solubility and membrane permeability.

Furthermore, more complex modifications of the cyclopropyl (B3062369) ring itself, though synthetically challenging, could provide invaluable insights. The asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids has been explored, and similar methodologies could potentially be adapted to create derivatives of this compound with substituents on the cyclopropane (B1198618) ring. rsc.org

Impact of Derivatization on Molecular Recognition Properties and Binding Affinity

The derivatization of this compound at either the carboxylic acid or the aminocyclopropyl moiety would be expected to have a significant impact on its molecular recognition properties and binding affinity to biological targets. The introduction of different functional groups can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capabilities, all of which are critical for specific interactions with proteins and other macromolecules. nih.gov

For instance, in the context of enzyme inhibition, the carboxylic acid group might act as a key anchoring point within a binding site. Esterification or amidation would directly modify this interaction, potentially increasing or decreasing binding affinity depending on the nature of the introduced group and the topology of the binding pocket. Structure-activity relationship studies on other substituted benzoic acids have shown that even small changes to substituents can lead to significant differences in biological activity. nih.gov

Molecular modeling and computational studies would be invaluable in predicting and rationalizing the effects of derivatization. By docking different derivatives into a putative binding site, researchers could generate hypotheses about which modifications are most likely to enhance binding affinity and selectivity.

Table 2: Predicted Impact of Derivatization on Molecular Properties

Derivatization SiteModificationPredicted Impact on Molecular Recognition
Carboxylic AcidEsterificationAltered hydrogen bonding; potential for new hydrophobic interactions.
Carboxylic AcidAmidationIntroduction of new hydrogen bond donors/acceptors; steric influence.
Amino GroupN-AcylationAltered charge distribution; potential for steric clashes or new interactions.
Cyclopropyl RingSubstitutionConformational restriction; altered presentation of functional groups.

Development of Prodrug Concepts for Enhanced Chemical Biology Studies

The development of prodrugs is a powerful strategy to enhance the utility of a compound in chemical biology studies by improving its physicochemical or pharmacokinetic properties. nih.gov For this compound, both the carboxylic acid and the amino group are amenable to prodrug design.

Esterification of the carboxylic acid is a common prodrug strategy to increase lipophilicity and improve cell membrane permeability. These ester prodrugs are often designed to be cleaved by intracellular esterases, releasing the active carboxylic acid parent drug. nih.gov The use of amino acids as promoieties in ester prodrugs can also be explored to target specific amino acid transporters. nih.gov

The amino group can be masked in the form of a carbamate (B1207046) or an amide that is designed to be cleaved enzymatically or chemically under physiological conditions. This can be particularly useful if the free amino group is a site of rapid metabolism or contributes to poor absorption. Amino acid conjugation to a primary amine has been successfully used to overcome limitations posed by drug lipophilicity. nih.gov

The development of prodrugs of this compound would enable researchers to study its effects in cellular and in vivo models more effectively. By improving properties such as solubility and bioavailability, prodrugs can ensure that sufficient concentrations of the parent compound reach the target site, allowing for a more accurate assessment of its biological activity. nih.govgoogle.com

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

Machine learning algorithms can be employed to develop quantitative structure-activity relationship (QSAR) models for derivatives of 2-(1-aminocyclopropyl)benzoic acid. nih.gov These models can predict various properties, including binding affinity to specific biological targets, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity. By integrating these predictive models into the design-make-test-analyze cycle, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process and reducing costs. nih.gov

Furthermore, AI can play a crucial role in synthesis planning for novel derivatives. moleculemaker.orgyoutube.comsynthiaonline.com Retrosynthesis prediction tools, powered by machine learning, can propose efficient and viable synthetic routes, which is particularly valuable for complex molecules incorporating the strained cyclopropyl (B3062369) motif. nih.gov

Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact
Generative Models Algorithms that create new chemical structures based on a learned understanding of chemical space.Design of novel this compound analogs with diverse functionalities and potentially improved biological activities.
QSAR Modeling Predictive models that correlate the chemical structure of a molecule with its biological activity or other properties.Prioritization of synthetic targets with desired efficacy and safety profiles, reducing the number of compounds that need to be synthesized and tested.
Synthesis Planning AI-driven tools that propose synthetic routes for a target molecule.Optimization of synthetic strategies, potentially leading to higher yields, reduced costs, and the discovery of novel synthetic methodologies.
Property Prediction Machine learning models that predict physicochemical and pharmacokinetic properties.Early identification of candidates with favorable drug-like properties, improving the chances of successful clinical development.

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The development of sustainable and efficient synthetic methods is a paramount goal in modern chemistry. For this compound, future research will likely focus on novel catalytic transformations that adhere to the principles of green chemistry. While specific catalytic routes for this exact molecule are not yet established, research into the synthesis of its components, such as aminocyclopropane derivatives, provides a roadmap for future investigations.

Flow chemistry, a technique that involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgunica.itrsc.orgmorressier.comnih.gov The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

Furthermore, the exploration of biocatalysis, using enzymes to mediate chemical transformations, presents a highly sustainable approach. Enzymes operate under mild conditions (aqueous environment, ambient temperature, and neutral pH) and exhibit high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts. The identification or engineering of enzymes capable of catalyzing the key steps in the synthesis of this compound would be a significant advancement.

Table 2: Potential Sustainable Synthetic Strategies for this compound

Catalytic ApproachDescriptionPotential Advantages
Flow Chemistry Chemical reactions are run in a continuously flowing stream.Improved heat and mass transfer, enhanced safety, easier scalability, and potential for automation.
Biocatalysis The use of enzymes to catalyze chemical reactions.High selectivity, mild reaction conditions, reduced environmental impact, and use of renewable resources.
Photocatalysis The use of light to drive chemical reactions in the presence of a photocatalyst.Access to unique reaction pathways, mild reaction conditions, and the use of a renewable energy source.
Transition Metal Catalysis The use of transition metal complexes to catalyze reactions such as C-H activation and cross-coupling.High efficiency and selectivity in the formation of carbon-carbon and carbon-heteroatom bonds.

Applications in Advanced Materials Science for Chemoresponsive Systems

The unique structural features of this compound, particularly the presence of both an amino and a carboxylic acid group, make it an intriguing building block for the development of advanced materials with chemoresponsive properties. Chemoresponsive materials are "smart" materials that can change their properties in response to a specific chemical stimulus.

One potential application lies in the development of self-assembling materials. sciengine.comnih.gov The ability of the benzoic acid moiety to form hydrogen-bonded dimers, coupled with the potential for intermolecular interactions involving the aminocyclopropyl group, could be exploited to create ordered supramolecular structures. ed.gov These self-assembled materials could find applications in areas such as drug delivery, sensing, and catalysis. For instance, self-assembled monolayers of aminobenzoic acid derivatives have been shown to improve the interfacial properties of materials used in solar cells. rsc.org

Furthermore, this compound could be incorporated into polymer backbones or as pendant groups to create stimuli-responsive polymers. The amino and carboxylic acid groups can act as pH-responsive moieties, allowing the polymer to undergo conformational changes or changes in solubility in response to variations in pH. Such polymers could be utilized in the design of controlled-release drug delivery systems, sensors, and actuators. The investigation of benzoic acid derivatives in the formation of self-assembled monolayers on various substrates also points to potential applications in surface modification and nanotechnology. mdpi.com

Expanding the Scope of Molecular Recognition Studies in Complex Biological Milieux

Understanding how a molecule interacts with its biological targets is fundamental to drug discovery and chemical biology. For this compound, future research will undoubtedly delve into detailed molecular recognition studies to elucidate its binding modes with various biomolecules. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, will be instrumental in this endeavor. nih.govaspvestnik.ru

MD simulations can provide a dynamic picture of how this compound and its analogs bind to the active site of a protein, revealing key interactions and the role of conformational changes in the binding process. nih.govresearchgate.net This information is crucial for the rational design of more potent and selective inhibitors or modulators of protein function. nih.govmdpi.comnih.gov Conformational studies of peptides containing the related 1-aminocyclopropane-1-carboxylic acid have already demonstrated the conformational constraints imposed by the cyclopropyl ring, which can be leveraged in peptidomimetic design. nih.gov

Quantum mechanics calculations can offer a deeper understanding of the electronic nature of the interactions between the molecule and its binding partners. mdpi.comnih.govmdpi.comnih.gov These methods can be used to accurately calculate binding energies and to analyze the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition. The conformational polymorphism of benzoic acid derivatives has been studied using computational methods, highlighting the importance of understanding the molecule's conformational landscape. nih.gov

Table 3: Computational Approaches for Studying Molecular Recognition of this compound

Computational MethodDescriptionInsights Gained
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Identification of potential binding poses and key interactions with a biological target.
Molecular Dynamics (MD) Simulates the time-dependent behavior of a molecular system.Understanding of the dynamic nature of ligand-receptor binding, conformational changes, and the role of solvent.
Quantum Mechanics (QM) Based on the principles of quantum theory to describe the electronic structure and properties of molecules.Accurate calculation of binding energies, analysis of the nature of intermolecular forces, and elucidation of reaction mechanisms.
Free Energy Perturbation A method to calculate the difference in free energy between two states.Quantitative prediction of the relative binding affinities of different ligands to a target protein.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Aminocyclopropyl)benzoic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves introducing the cyclopropylamine moiety to a benzoic acid scaffold. A plausible route includes:

Friedel-Crafts acylation to functionalize the benzene ring.

Cyclopropanation via [2+1] cycloaddition using a carbene or transition-metal catalysis to form the cyclopropyl group.

Amine introduction via reductive amination or nucleophilic substitution.
Intermediates should be characterized using NMR (for structural confirmation), HPLC (for purity assessment), and mass spectrometry (for molecular weight validation). Crystallization trials with SHELX programs (e.g., SHELXL) can resolve ambiguous stereochemistry .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data. Refinement via SHELXL is standard, focusing on hydrogen-bonding networks (e.g., amine-carboxyl interactions). For poorly diffracting crystals, powder XRD paired with DFT calculations (e.g., using Gaussian or ORCA) can supplement experimental data .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact reaction design?

  • Methodological Answer : Perform solubility screening in polar (water, DMSO) and nonpolar solvents (toluene, hexane) using UV-Vis spectroscopy or gravimetric analysis. The compound’s zwitterionic nature (amine and carboxyl groups) favors solubility in polar aprotic solvents. For reactions requiring anhydrous conditions, use DMF or THF with molecular sieves to suppress zwitterion formation .

Advanced Research Questions

Q. How does the cyclopropylamine group influence the compound’s hydrogen-bonding patterns compared to other benzoic acid derivatives?

  • Methodological Answer : Conduct graph set analysis (as per Etter’s rules) on SCXRD data to map hydrogen-bonding motifs. Compare with analogues (e.g., 2-aminobenzoic acid) to identify unique interactions, such as the strained cyclopropane ring’s effect on N–H···O bond angles. Pair with DFT-based electrostatic potential maps to rationalize differences in donor-acceptor behavior .

Q. What strategies resolve contradictions between computational predictions and experimental data in molecular aggregation studies?

  • Methodological Answer : Discrepancies in aggregation behavior (e.g., dimer vs. polymer formation) require multi-technique validation:

  • IR spectroscopy to confirm hydrogen-bonding modes.
  • Dynamic light scattering (DLS) or atomic force microscopy (AFM) for nano/microscale aggregate imaging.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models to refine computational predictions .

Q. How can metabolic pathways of this compound be tracked in in vitro models?

  • Methodological Answer : Use stable isotope labeling (e.g., ¹³C or ¹⁵N) combined with LC-MS/MS to identify metabolites. For example, the cyclopropylamine group may undergo ring-opening oxidation, detectable via high-resolution mass shifts. Validate pathways with CYP450 inhibition assays (e.g., using human liver microsomes) to pinpoint enzymatic involvement .

Q. What crystallographic challenges arise from polymorphism in this compound, and how are they addressed?

  • Methodological Answer : Polymorph screening via high-throughput crystallization (e.g., using microbatch under oil) with varied solvents/temperatures. Characterize polymorphs with SCXRD and DSC/TGA (thermal analysis). For ambiguous structures, employ 3D electron diffraction (3D-ED) on sub-micron crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.